Welcome to the BenchChem Online Store!
molecular formula C9H11ClN2O B8696430 3-Amino-3-(4-chlorophenyl)propanamide CAS No. 771527-89-0

3-Amino-3-(4-chlorophenyl)propanamide

Cat. No. B8696430
M. Wt: 198.65 g/mol
InChI Key: HUEMYQOYOXHOJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08101623B2

Procedure details

HCl (4M) in 1,4 dioxane (1.674 mL, 6.69 mmol) was added to tert-butyl 3-amino-1-(4-chlorophenyl)-3-oxopropylcarbamate (Intermediate 106) (200 mg, 0.67 mmol) in DCM (20 mL) at 20° C. The resulting solution was stirred at 20° C. for 4 hours. The reaction mixture was evaporated and was purified by ion exchange chromatography, using an SCX column. The desired product was eluted from the column using 7M NH3/MeOH and pure fractions were evaporated to dryness to afford 3-amino-3-(4-chlorophenyl)propanamide (46.0 mg, 34.6%) as a white solid.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.674 mL
Type
reactant
Reaction Step One
Name
tert-butyl 3-amino-1-(4-chlorophenyl)-3-oxopropylcarbamate
Quantity
200 mg
Type
reactant
Reaction Step One
Name
Intermediate 106
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.O1CCOCC1.[NH2:8][C:9](=[O:27])[CH2:10][CH:11]([NH:19]C(=O)OC(C)(C)C)[C:12]1[CH:17]=[CH:16][C:15]([Cl:18])=[CH:14][CH:13]=1>C(Cl)Cl>[NH2:19][CH:11]([C:12]1[CH:13]=[CH:14][C:15]([Cl:18])=[CH:16][CH:17]=1)[CH2:10][C:9]([NH2:8])=[O:27]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
1.674 mL
Type
reactant
Smiles
O1CCOCC1
Name
tert-butyl 3-amino-1-(4-chlorophenyl)-3-oxopropylcarbamate
Quantity
200 mg
Type
reactant
Smiles
NC(CC(C1=CC=C(C=C1)Cl)NC(OC(C)(C)C)=O)=O
Name
Intermediate 106
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(CC(C1=CC=C(C=C1)Cl)NC(OC(C)(C)C)=O)=O
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
The resulting solution was stirred at 20° C. for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was evaporated
CUSTOM
Type
CUSTOM
Details
was purified by ion exchange chromatography
WASH
Type
WASH
Details
The desired product was eluted from the column
CUSTOM
Type
CUSTOM
Details
were evaporated to dryness

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
NC(CC(=O)N)C1=CC=C(C=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 46 mg
YIELD: PERCENTYIELD 34.6%
YIELD: CALCULATEDPERCENTYIELD 34.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.